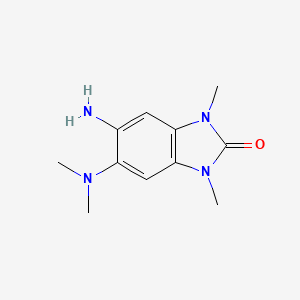

5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as 5-amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate, has a molecular weight of 311.21 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4O.2ClH.H2O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4;;;/h5-6H,12H2,1-4H3;2*1H;1H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 311.21 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

A study by Karale, Rindhe, & Rode (2015) explored the synthesis of benzimidazolone derivatives, including compounds similar to 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one. These compounds exhibited significant antibacterial, antituberculosis, and antifungal activities against various microorganisms.

Semiconductor Research

The reactivity of 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, a related compound, in semiconductor research was studied by Jhulki et al. (2021). This compound is utilized as an air-stable n-dopant for organic semiconductors, and its reactivity with various semiconductor molecules was investigated.

Synthesis of New Chemical Structures

Research by Uršič, Svete, & Stanovnik (2010) focused on creating new chemical structures through synthesis involving compounds similar to this compound, leading to the discovery of a new triazafulvalene system.

Corrosion Inhibition

A study by Hu et al. (2016) investigated benzothiazole derivatives, which are chemically related to the compound , for their corrosion inhibiting effects against steel in acidic environments. These findings have implications for industrial applications.

Anti-inflammatory Applications

Research by Prajapat & Talesara (2016) synthesized benzimidazole derivatives and screened them for anti-inflammatory activity, demonstrating the potential of such compounds in medical applications.

Optical Activity in Amino Acid Derivatives

The work of Hasan et al. (2000) involved the reduction of similar compounds to 5-aminobenzimidazoles, leading to the creation of optically active amino acid derivatives, indicating potential applications in stereochemistry and pharmaceuticals.

Synthesis of Novel Benzimidazole Derivatives

Mehranpour & Zahiri (2014) developed new benzimidazole derivatives through a synthesis process involving 2-substituted 1,3-bis(dimethylamino)-trimethinium salts, as reported in their study Mehranpour & Zahiri (2014). This research contributes to expanding the range of benzimidazole-based compounds for various applications.

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . More research is needed to identify the specific pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other compounds might affect the action of this compound.

Eigenschaften

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4/h5-6H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKLITHWMNPWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)

![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)

![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)